molecular formula C14H13Cl2NO2 B5653459 3-(3,3-Dichloroallyl)-8-methoxy-2-methylquinolin-4-ol CAS No. 67629-20-3

3-(3,3-Dichloroallyl)-8-methoxy-2-methylquinolin-4-ol

Cat. No.: B5653459
CAS No.: 67629-20-3
M. Wt: 298.2 g/mol
InChI Key: JEDKXMIBULUSGQ-UHFFFAOYSA-N
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Description

3-(3,3-Dichloroallyl)-8-methoxy-2-methylquinolin-4-ol is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a dichloroallyl group, a methoxy group, and a methyl group attached to a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Dichloroallyl)-8-methoxy-2-methylquinolin-4-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Dichloroallyl)-8-methoxy-2-methylquinolin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-(3,3-Dichloroallyl)-8-methoxy-2-methylquinolin-4-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,3-Dichloroallyl)-8-methoxy-2-methylquinolin-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and methyl groups on the quinoline ring enhance its lipophilicity and potential for membrane permeability, making it a promising candidate for further research and development.

Properties

IUPAC Name

3-(3,3-dichloroprop-2-enyl)-8-methoxy-2-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO2/c1-8-9(6-7-12(15)16)14(18)10-4-3-5-11(19-2)13(10)17-8/h3-5,7H,6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDKXMIBULUSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C(=CC=C2)OC)CC=C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353983
Record name 4-Quinolinol, 3-(3,3-dichloro-2-propenyl)-8-methoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67629-20-3
Record name 4-Quinolinol, 3-(3,3-dichloro-2-propenyl)-8-methoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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